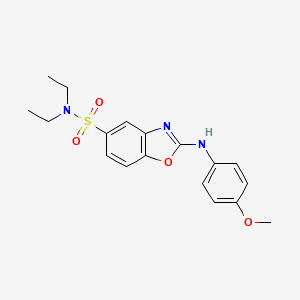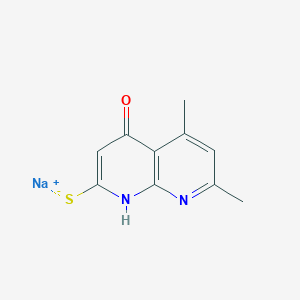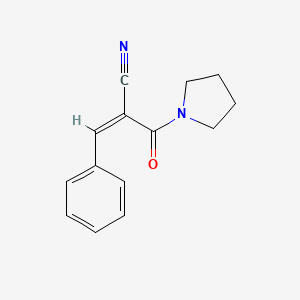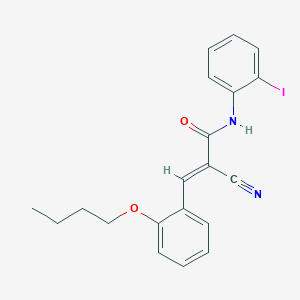
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as IAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is not fully understood. However, it has been suggested that (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide in lab experiments is that it exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, one limitation of using (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is that it is relatively unstable and can degrade over time, requiring careful storage and handling.
Direcciones Futuras
There are several potential future directions for research on (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another area of interest is its potential use as a fluorescent probe for the detection of amyloid-beta aggregates in Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide and to explore its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline with 3,5-ditert-butyl-4-hydroxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with acrylonitrile and ammonium acetate to obtain (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. (E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has also been investigated for its potential use as a fluorescent probe for the detection of amyloid-beta aggregates, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27IN2O2/c1-23(2,3)17-12-15(13-18(21(17)28)24(4,5)6)11-16(14-26)22(29)27-20-10-8-7-9-19(20)25/h7-13,28H,1-6H3,(H,27,29)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGYSNPYIMCDB-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466765.png)


![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)